molecular formula C24H18N4O6 B3026471 FAM azide, 6-isomer CAS No. 1386385-76-7

FAM azide, 6-isomer

Cat. No. B3026471
CAS RN: 1386385-76-7
M. Wt: 458.4 g/mol
InChI Key: JQDJGCPZDAATOX-UHFFFAOYSA-N
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Description

FAM azide, 6-isomer, also known as 6-FAM azide, is a commonly used fluorescent dye azide for click chemistry . It is a pure 6-isomer and can replace DyLight 488 . It is widely used for labeling oligonucleotides .


Molecular Structure Analysis

The molecular formula of FAM azide, 6-isomer is C24H18N4O6 . The exact mass is 458.12 g/mol .


Chemical Reactions Analysis

FAM azide, 6-isomer is used in click chemistry, a technique that allows multiple alkynated sites within an oligonucleotide to be labeled by “clicking” a variety of azide-containing labels/tags .


Physical And Chemical Properties Analysis

FAM azide, 6-isomer appears as yellowish crystals . It is soluble in polar organic solvents such as DMF, DMSO, and alcohols . The molecular weight is 458.42 g/mol .

Scientific Research Applications

DNA Sequencing and Fragment Analysis

In capillary electrophoresis-based DNA sequencing and fragment analysis, 6-FAM-labeled primers or DNA fragments are separated by size. The emitted fluorescence allows precise determination of fragment lengths. This technique is essential for genotyping, mutation detection, and forensic DNA analysis.

!Chemical structure of 6-FAM azide

Safety and Hazards

FAM azide, 6-isomer is not classified as a hazardous substance according to EU regulation (EC) No 1272/2008 or GHS regulations . It is advised to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .

Mechanism of Action

Target of Action

FAM azide, 6-isomer, also known as 6-Fam-Azide, is primarily used as a fluorescent tag in bioconjugation . Its primary targets are biomolecules, particularly oligonucleotides . The compound is used to label multiple alkynated sites within an oligonucleotide .

Mode of Action

The mode of action of FAM azide, 6-isomer, involves a process known as Click Chemistry . This technique allows the compound to “click” onto alkynated sites within an oligonucleotide, thereby labeling these sites . When conjugated to a biomolecule through click chemistry, the fam moiety acts as a fluorescent tag.

Biochemical Pathways

The biochemical pathways affected by FAM azide, 6-isomer, are those involved in the detection and analysis of oligonucleotides . By labeling these molecules, the compound allows for their visualization and study .

Pharmacokinetics

It is known that the compound has good solubility in water , which may influence its bioavailability.

Result of Action

The primary result of the action of FAM azide, 6-isomer, is the labeling of oligonucleotides . This allows for the detection and analysis of these molecules, facilitating various research and diagnostic applications .

Action Environment

The action of FAM azide, 6-isomer, can be influenced by various environmental factors. For instance, the compound should be stored in a dark environment to prevent degradation . Additionally, the compound’s solubility in water suggests that its action may be influenced by the hydration status of the environment

properties

IUPAC Name

N-(3-azidopropyl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O6/c25-28-27-9-1-8-26-22(31)13-2-5-16-19(10-13)24(34-23(16)32)17-6-3-14(29)11-20(17)33-21-12-15(30)4-7-18(21)24/h2-7,10-12,29-30H,1,8-9H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDJGCPZDAATOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCCN=[N+]=[N-])C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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